Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate
Brand Name: Vulcanchem
CAS No.: 328025-21-4
VCID: VC21506415
InChI: InChI=1S/C11H14N2O4S/c1-2-17-10(15)6-5-9(14)12-13-11(16)8-4-3-7-18-8/h3-4,7H,2,5-6H2,1H3,(H,12,14)(H,13,16)
SMILES: CCOC(=O)CCC(=O)NNC(=O)C1=CC=CS1
Molecular Formula: C11H14N2O4S
Molecular Weight: 270.31g/mol

Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate

CAS No.: 328025-21-4

Cat. No.: VC21506415

Molecular Formula: C11H14N2O4S

Molecular Weight: 270.31g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate - 328025-21-4

Specification

CAS No. 328025-21-4
Molecular Formula C11H14N2O4S
Molecular Weight 270.31g/mol
IUPAC Name ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate
Standard InChI InChI=1S/C11H14N2O4S/c1-2-17-10(15)6-5-9(14)12-13-11(16)8-4-3-7-18-8/h3-4,7H,2,5-6H2,1H3,(H,12,14)(H,13,16)
Standard InChI Key NAIMCCGZUZFUHB-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)NNC(=O)C1=CC=CS1
Canonical SMILES CCOC(=O)CCC(=O)NNC(=O)C1=CC=CS1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three critical functional groups:

  • Ethyl ester: Enhances solubility and bioavailability.

  • Hydrazinyl group: Facilitates hydrogen bonding and interaction with biological targets.

  • Thiophene ring: Imparts aromaticity and electronic stability, common in pharmacologically active compounds.

The IUPAC name, ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate, reflects its systematic arrangement (Table 1).

Table 1: Molecular Properties

PropertyValue
CAS Number328025-21-4
Molecular FormulaC₁₁H₁₄N₂O₄S
Molecular Weight270.31 g/mol
Key Functional GroupsEster, ketone, hydrazine, thiophene

Synthesis and Optimization

Reaction Pathway

The synthesis involves a condensation reaction between ethyl acetoacetate and thiophene-2-carboxylic acid hydrazide under controlled conditions. Catalysts such as acetic acid improve yield, while solvents like ethanol balance reactivity and solubility.

Table 2: Synthesis Parameters

ParameterCondition
ReactantsEthyl acetoacetate, thiophene-2-carboxylic acid hydrazide
CatalystAcetic acid
SolventEthanol
Temperature60–80°C
Yield60–75% (estimated)

Industrial Scalability

Industrial production may employ continuous flow reactors to maintain optimal temperature and stoichiometric ratios. Post-synthesis purification via recrystallization or chromatography ensures high purity.

Biological Activity and Mechanisms

Table 3: Hypothesized Anticancer Effects

MechanismObserved Outcome (Analogous Compounds)
ApoptosisCaspase-3 activation, DNA fragmentation
Cell cycle arrestG1/S phase blockade

Antimicrobial Properties

The thiophene ring’s electron-rich structure may interfere with bacterial cell wall synthesis or enzyme function. Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains are potential targets.

Comparative Analysis with Analogues

Thiophene Derivatives

Compared to simpler thiophene-based molecules, this compound’s hydrazinyl group enhances binding affinity to biological receptors. For example:

  • Thiophene-2-carboxylic acid: Lacks the hydrazine bridge, reducing its interaction with cellular targets.

  • Ethyl acetoacetate: Serves as a precursor but exhibits no intrinsic bioactivity.

Future Directions and Challenges

Research Gaps

  • Mechanistic studies: Detailed proteomic or genomic analyses are needed to identify molecular targets.

  • Toxicity profiling: In vitro and in vivo assessments of cytotoxicity and off-target effects.

Derivative Development

Functionalizing the hydrazinyl group (e.g., introducing alkyl or aryl substituents) could modulate solubility and potency.

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